molecular formula C5H10N4O B14477679 N-Cyano-N'-(2-hydroxyethyl)-N''-methylguanidine CAS No. 70334-06-4

N-Cyano-N'-(2-hydroxyethyl)-N''-methylguanidine

Cat. No.: B14477679
CAS No.: 70334-06-4
M. Wt: 142.16 g/mol
InChI Key: IWDXEQQPYYDWDM-UHFFFAOYSA-N
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Description

N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine typically involves the reaction between N-cyano-N-methylcarbamimidothioate and 2-hydroxyethylamine. The hydroxyl group of the 2-hydroxyethylamine is activated to facilitate the reaction, resulting in the formation of the desired compound through an intramolecular cyclization process .

Industrial Production Methods

While specific industrial production methods for N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine are not extensively documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine exerts its effects involves interactions with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethyl and methylguanidine moieties can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

70334-06-4

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

1-cyano-3-(2-hydroxyethyl)-2-methylguanidine

InChI

InChI=1S/C5H10N4O/c1-7-5(9-4-6)8-2-3-10/h10H,2-3H2,1H3,(H2,7,8,9)

InChI Key

IWDXEQQPYYDWDM-UHFFFAOYSA-N

Canonical SMILES

CN=C(NCCO)NC#N

Origin of Product

United States

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